molecular formula C13H15NO B12866634 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole

Cat. No.: B12866634
M. Wt: 201.26 g/mol
InChI Key: VZTYREMFGQRAIL-UHFFFAOYSA-N
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Description

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The presence of an ethyl group at the second position and a methoxyphenyl group at the first position makes this compound unique. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method to synthesize 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole, which can then be modified to form the desired pyrrole compound.

  • Paal-Knorr Synthesis: : Another method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents.

Industrial Production Methods

Industrial production of this compound often involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or methanol, with the reaction mixture being heated to reflux for several hours.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the ethyl group, converting it to a carboxylic acid.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the aromatic ring or any double bonds present in the substituents.

  • Substitution: : Electrophilic substitution reactions are common for pyrroles. For instance, nitration can be achieved using nitric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Carboxylic acids

    Reduction: Reduced aromatic rings or alkanes

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrrole: Lacks the ethyl and methoxy groups, making it less hydrophobic and potentially less active in biological systems.

    2-ethyl-1H-pyrrole: Lacks the methoxyphenyl group, which may reduce its binding affinity to certain targets.

    3-methoxy-1H-pyrrole: Lacks the ethyl group, which can affect its solubility and reactivity.

Uniqueness

2-ethyl-1-(3-methoxyphenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, while the methoxyphenyl group enhances its potential for π-π interactions and binding affinity to molecular targets.

This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-1-(3-methoxyphenyl)pyrrole

InChI

InChI=1S/C13H15NO/c1-3-11-7-5-9-14(11)12-6-4-8-13(10-12)15-2/h4-10H,3H2,1-2H3

InChI Key

VZTYREMFGQRAIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN1C2=CC(=CC=C2)OC

Origin of Product

United States

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